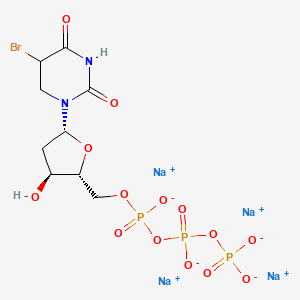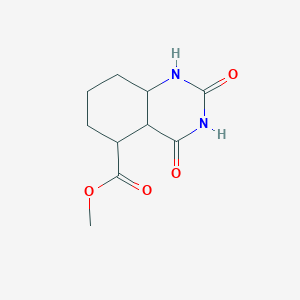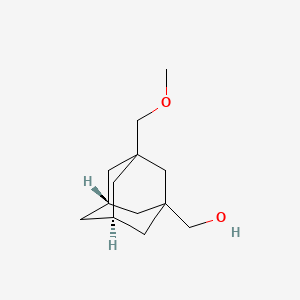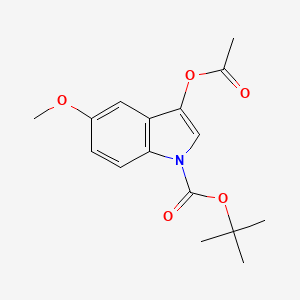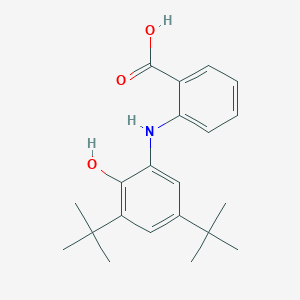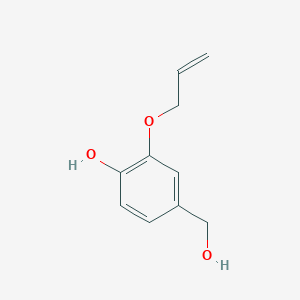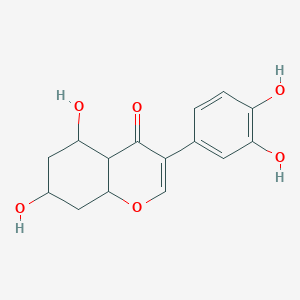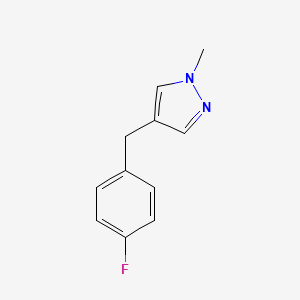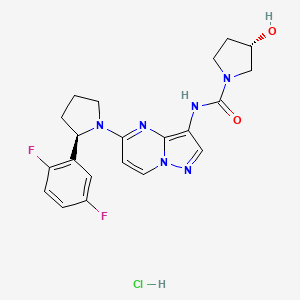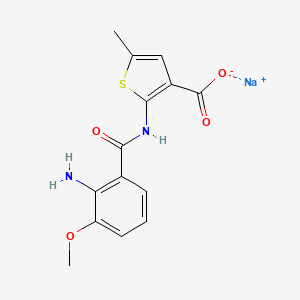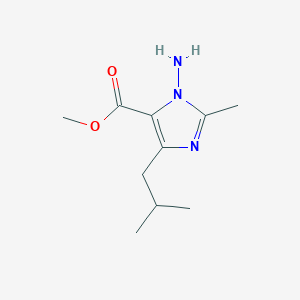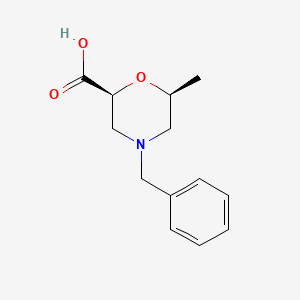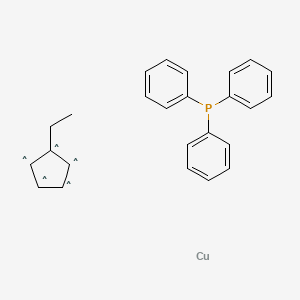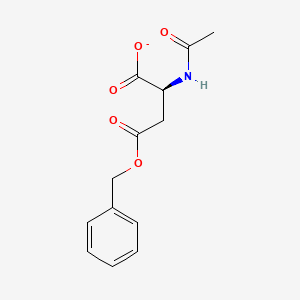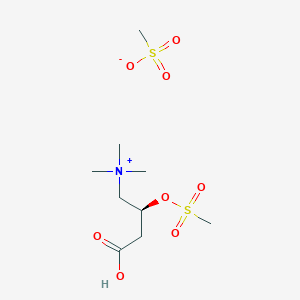
(S)-Carnitine Mesylate, Meslate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Carnitine Mesylate, Meslate Salt is a compound derived from (S)-Carnitine, an essential nutrient involved in the metabolism of fatty acids. The mesylate salt form enhances its solubility and stability, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-Carnitine Mesylate typically involves the reaction of (S)-Carnitine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then converted to the mesylate salt.
Industrial Production Methods
Industrial production of (S)-Carnitine Mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-Carnitine Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The mesylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can produce various substituted derivatives.
Scientific Research Applications
(S)-Carnitine Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
Mechanism of Action
The mechanism of action of (S)-Carnitine Mesylate involves its role in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The mesylate salt form enhances its bioavailability and stability, allowing for more efficient cellular uptake and utilization.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonates: These compounds share similar chemical properties and applications with mesylates.
Uniqueness
(S)-Carnitine Mesylate is unique due to its specific role in fatty acid metabolism and its enhanced solubility and stability compared to other forms of carnitine. This makes it particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
C9H21NO8S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[(2S)-3-carboxy-2-methylsulfonyloxypropyl]-trimethylazanium;methanesulfonate |
InChI |
InChI=1S/C8H17NO5S.CH4O3S/c1-9(2,3)6-7(5-8(10)11)14-15(4,12)13;1-5(2,3)4/h7H,5-6H2,1-4H3;1H3,(H,2,3,4)/t7-;/m0./s1 |
InChI Key |
NURDQAJCZPLSCD-FJXQXJEOSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


